

An In-depth Technical Guide to 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Dimethylpentanoic acid**

Cat. No.: **B075166**

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties of **2,2-Dimethylpentanoic acid**, with a focus on its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Physicochemical Properties

2,2-Dimethylpentanoic acid, also known as 2,2-dimethylvaleric acid, is a branched-chain carboxylic acid.^{[1][2]} Its chemical structure and properties are of interest in various chemical synthesis and research applications.

Data Summary

The fundamental molecular and physical properties of **2,2-Dimethylpentanoic acid** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C7H14O2	[1] [3] [4]
Molecular Weight	130.19 g/mol	[1]
CAS Registry Number	1185-39-3	[1] [3]
Density	0.918 g/mL at 20 °C	[1] [3]
IUPAC Name	2,2-dimethylpentanoic acid	[2]
SMILES	CCCC(C)(C)C(O)=O	[1]
InChIKey	ZRYCZAWRXHAAPZ- UHFFFAOYSA-N	[1] [2]

Experimental Protocols

The characterization of **2,2-Dimethylpentanoic acid** relies on standard analytical techniques. Below is a detailed experimental protocol for the analysis of **2,2-Dimethylpentanoic acid** using Gas Chromatography-Mass Spectrometry (GC-MS), a common method for the identification and quantification of volatile and semi-volatile organic compounds.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of a **2,2-Dimethylpentanoic acid** sample and confirm its molecular weight.

Materials:

- **2,2-Dimethylpentanoic acid** sample
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
- High-purity solvent (e.g., Dichloromethane or Hexane)
- GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

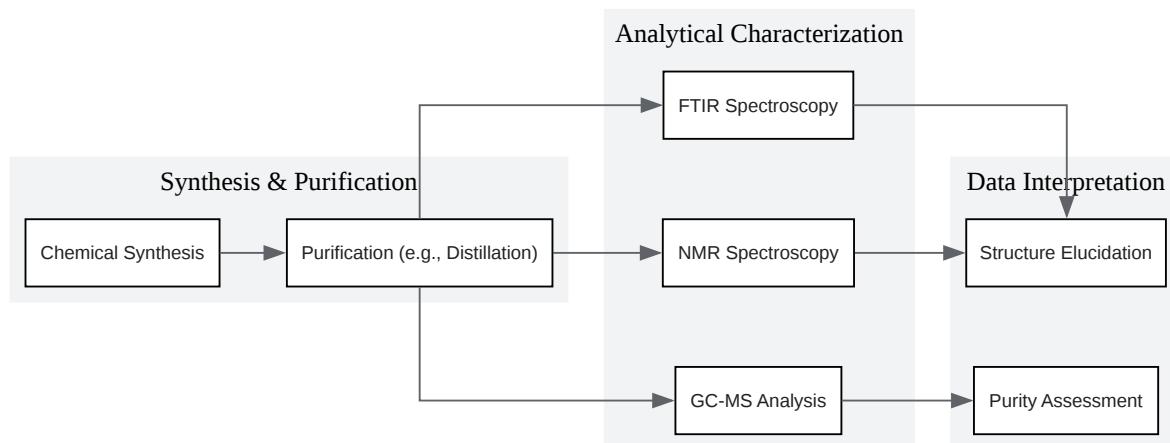
Procedure:**• Sample Preparation:**

- Accurately weigh 1 mg of the **2,2-Dimethylpentanoic acid** sample into a clean glass vial.
- Add 1 mL of the high-purity solvent to dissolve the sample.
- To facilitate volatilization, add 100 μ L of the derivatizing agent to the solution.
- Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
- Allow the sample to cool to room temperature before analysis.

• GC-MS Instrumentation Setup:

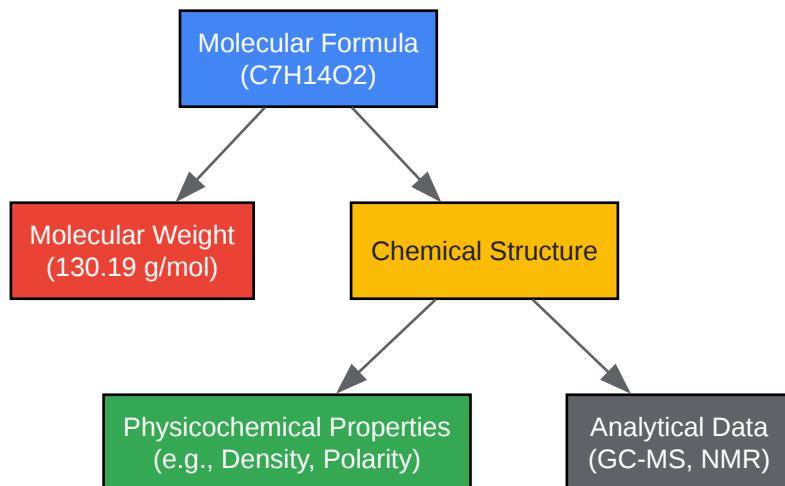
- Injector Temperature: 250°C
- Injection Mode: Split (e.g., 20:1 split ratio)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 10°C/min.
- Final hold: Hold at 280°C for 5 minutes.


- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Range: Scan from m/z 40 to 400.

• Data Analysis:

- The retention time of the derivatized **2,2-Dimethylpentanoic acid** peak will be used for identification.
- The mass spectrum of the peak will be analyzed to confirm the molecular ion and fragmentation pattern, which should be consistent with the structure of the derivatized compound.
- Purity is determined by calculating the peak area of the analyte relative to the total peak area of all components in the chromatogram.


Visualizations

The following diagrams illustrate key workflows relevant to the characterization and potential application of chemical compounds like **2,2-Dimethylpentanoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular formula, structure, and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-dimethylpentanoic acid [stenutz.eu]
- 2. 2,2-Dimethylpentanoic acid | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075166#2-2-dimethylpentanoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com